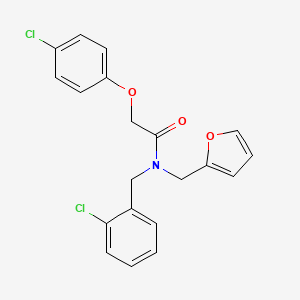

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C20H17Cl2NO3 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H17Cl2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |

InChI Key |

MSIZWGBVYVHPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

Introduction of the Chlorobenzyl Group: This step involves the alkylation of the acetamide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

Attachment of the Chlorophenoxy Group: This can be done by reacting the intermediate with 4-chlorophenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Incorporation of the Furan-2-ylmethyl Group: This final step involves the alkylation of the intermediate with furan-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The chlorobenzyl and chlorophenoxy groups can be reduced to their corresponding hydrocarbons.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Hydrocarbon derivatives of the chlorobenzyl and chlorophenoxy groups.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Possible use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Analogs

The target compound’s 4-chlorophenoxy group is a key feature shared with several analogs:

- 2-(4-Bromophenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (BH52547): Replacing the 4-chlorophenoxy with 4-bromophenoxy increases molecular weight (418.26 vs. 373.81 g/mol) and alters lipophilicity (logP ~3.5 vs.

- 2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: Substituting chlorine with an ethyl group reduces electronegativity, which may weaken hydrogen-bonding interactions but improve metabolic stability due to decreased susceptibility to oxidative dehalogenation .

Table 1: Physical Properties of Phenoxy-Modified Analogs

Benzyl Substituent Variations

The 2-chlorobenzyl group in the target compound distinguishes it from analogs with fluorinated or non-halogenated benzyl groups:

- N-(2-Fluorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide (BH52548): Fluorine’s smaller atomic radius and higher electronegativity may enhance dipole interactions with biological targets compared to chlorine. However, chlorine’s larger size and lipophilicity could improve binding to hydrophobic enzyme pockets .

- N-(2-Methylbenzyl) and N-(2-Bromobenzyl) Derivatives (Compounds II-25 to II-27) : Methyl and bromo substituents alter steric bulk and electronic effects. For example, the 2-bromobenzyl derivative (II-25) exhibits a lower melting point (130–131°C) compared to the 2-chlorobenzyl analog, suggesting differences in crystallinity .

Heterocyclic and Amide Modifications

- Furan vs. Thiazole Moieties : Compounds like 2-chloro-N-(thiazol-2-yl)acetamide () replace the furan ring with thiazole, introducing sulfur-based hydrogen-bonding capabilities. Thiazole-containing analogs often show enhanced antimicrobial activity .

- Pyridazin-3(2H)-one Derivatives (): These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2). The target compound’s furan and chlorophenoxy groups may similarly modulate receptor interactions but require empirical validation .

Key Research Findings and Implications

Pharmacological Potential

- Anticancer Activity: Analogs such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () inhibit cancer cell lines (HCT-1, MCF-7) via tubulin binding or kinase inhibition. The target compound’s chlorophenoxy group may similarly intercalate DNA or disrupt enzyme active sites .

- Enzyme Inhibition: Pyridine-containing acetamides () inhibit SARS-CoV-2 main protease via H-bonds with ASN142 and GLN187. The target compound’s furan oxygen and chlorophenoxy group could mimic these interactions .

Physicochemical Properties

- Lipophilicity : The dual chlorine atoms in the target compound likely increase logP (estimated ~3.5), favoring blood-brain barrier penetration but risking hepatotoxicity.

- Solubility : Polar groups like the furan oxygen and amide bond may counterbalance lipophilicity, enhancing aqueous solubility compared to fully aromatic analogs .

Biological Activity

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2NO3, with a molecular weight of 390.3 g/mol. The compound features a furan moiety and chlorinated aromatic rings, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides found that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide | S. aureus | High |

| N-(4-chlorophenyl)-N-(furan-2-ylmethyl)acetamide | MRSA | Moderate |

| N-(3-bromophenyl)-N-(furan-2-ylmethyl)acetamide | E. coli | Low |

| N-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | C. albicans | Moderate |

The presence of halogenated substituents enhances lipophilicity, improving the ability of these compounds to penetrate cell membranes, which is critical for their antimicrobial action .

Anticancer Activity

In addition to antimicrobial properties, the compound's structure suggests potential anticancer activity. Research has shown that similar compounds can interact with various cellular pathways, leading to apoptosis in cancer cells. For instance, studies involving structurally related chloroacetamides indicated significant cytotoxicity against various cancer cell lines, including those resistant to standard treatments .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several chloroacetamides on cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HT29 (colon cancer), and MCF7 (breast cancer).

- Results : The tested compounds exhibited IC50 values ranging from 25 µM to 50 µM, indicating potent growth inhibition compared to control drugs like doxorubicin .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : It may alter receptor signaling pathways, leading to apoptosis in targeted cells.

- Structural Interactions : The unique combination of chlorinated groups and the furan moiety enhances binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.